4,7-Iminocycloheptapyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Iminocycloheptapyrazole is a heterocyclic compound with the molecular formula C8H5N3 and a molecular weight of 143.15 . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting due to their structural properties and tautomerism, which can influence their reactivity and biological activities .
Vorbereitungsmethoden
The synthesis of 4,7-Iminocycloheptapyrazole involves several steps, typically starting with the preparation of pyrazole intermediates. One common method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Analyse Chemischer Reaktionen
4,7-Iminocycloheptapyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like bromine or oxygen in the presence of DMSO.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
4,7-Iminocycloheptapyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,7-Iminocycloheptapyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or receptors involved in various biological processes . The exact mechanism depends on the specific structure and functional groups present on the pyrazole ring.
Vergleich Mit ähnlichen Verbindungen
4,7-Iminocycloheptapyrazole can be compared with other similar compounds, such as:
3-Aminopyrazole: Known for its use in the synthesis of condensed heterocyclic systems.
4-Aminopyrazole: Studied for its biological properties and potential therapeutic applications.
5-Aminopyrazole: Utilized in drug discovery for its versatile pharmacological activities.
The uniqueness of this compound lies in its specific structure and reactivity, which can be tailored for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C8H5N3 |
---|---|
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
4,5,11-triazatricyclo[6.2.1.02,6]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h1-4,10H |
InChI-Schlüssel |
BRDRXUQGBWTJMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=NN=C3C=C1N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.